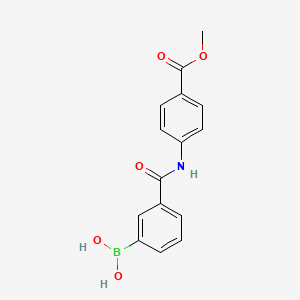![molecular formula C26H23I2N5 B13409712 3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide is a complex organic compound that features a carbazole core with two pyrazinium groups attached via ethenyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions starting from aniline derivatives.
Attachment of Pyrazinium Groups: The pyrazinium groups are introduced via a condensation reaction with appropriate pyrazine derivatives.
Formation of Ethenyl Linkages: The ethenyl linkages are formed through a Wittig reaction or similar olefination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyrazinium groups to pyrazine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the carbazole core, while reduction may produce pyrazine derivatives.
科学的研究の応用
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole involves its interaction with molecular targets through its pyrazinium and carbazole groups. These interactions can affect various biochemical pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
2-methyl-6-(1-propenyl)pyrazine: Similar in structure but lacks the carbazole core.
3-[(6-methylpyrazin-2-yl)oxy]benzoic acid: Contains a pyrazine group but has a different core structure.
Uniqueness
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole is unique due to its combination of a carbazole core with pyrazinium groups, which imparts distinct chemical and physical properties not found in similar compounds .
特性
分子式 |
C26H23I2N5 |
|---|---|
分子量 |
659.3 g/mol |
IUPAC名 |
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide |
InChI |
InChI=1S/C26H22N5.2HI/c1-30-13-11-27-17-21(30)7-3-19-5-9-25-23(15-19)24-16-20(6-10-26(24)29-25)4-8-22-18-28-12-14-31(22)2;;/h3-18H,1-2H3;2*1H/q+1;;/p-1 |
InChIキー |
UNXTXTOSQWIBMD-UHFFFAOYSA-M |
異性体SMILES |
C[N+]1=C(C=NC=C1)/C=C/C2=CC3=C(NC4=C3C=C(C=C4)/C=C/C5=[N+](C=CN=C5)C)C=C2.[I-].[I-] |
正規SMILES |
C[N+]1=C(C=NC=C1)C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=[N+](C=CN=C5)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


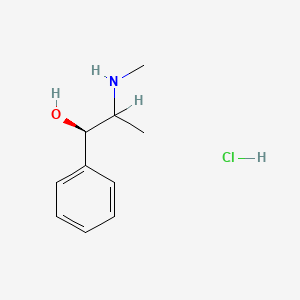
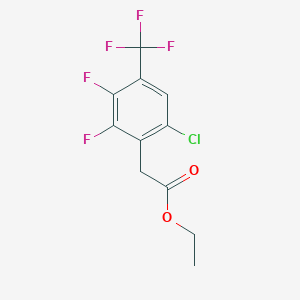
![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)

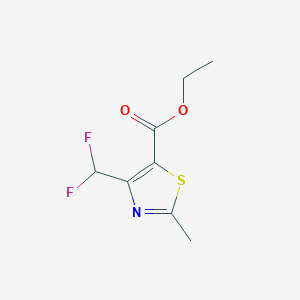

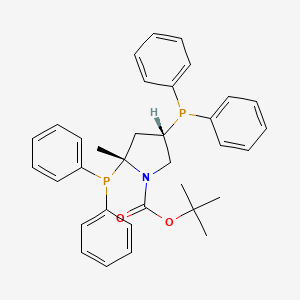
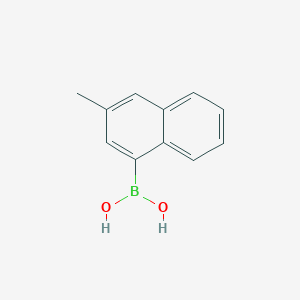
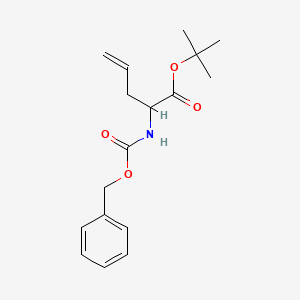
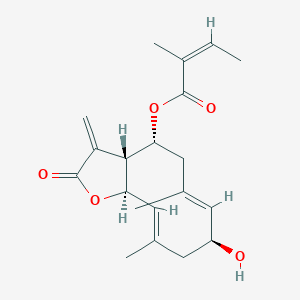
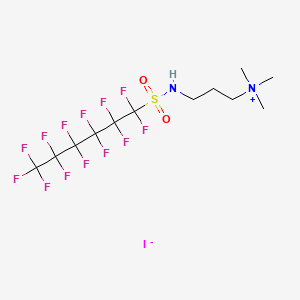
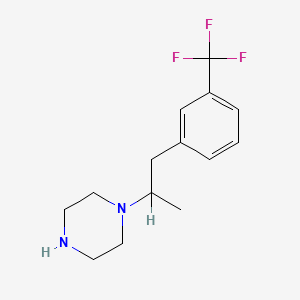
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
